Angolamycin
Description
Structure
2D Structure
Properties
CAS No. |
1402-83-1 |
|---|---|
Molecular Formula |
C46H77NO17 |
Molecular Weight |
916.1 g/mol |
IUPAC Name |
2-[(14E)-9-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,12,16-trimethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |
InChI |
InChI=1S/C46H77NO17/c1-13-33-29(22-57-44-41(56-12)40(55-11)37(52)25(4)60-44)43-46(8,64-43)16-14-31(49)23(2)18-28(15-17-48)38(24(3)32(50)20-34(51)61-33)62-35-19-30(47(9)10)39(26(5)58-35)63-36-21-45(7,54)42(53)27(6)59-36/h14,16-17,23-30,32-33,35-44,50,52-54H,13,15,18-22H2,1-12H3/b16-14+ |
InChI Key |
KZXDKUWSAVUSKI-JQIJEIRASA-N |
Isomeric SMILES |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
Canonical SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
Synonyms |
angolamycin shincomycin A |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Angolamycin from Streptomyces eurythermus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Angolamycin, a macrolide antibiotic produced by the bacterium Streptomyces eurythermus. The information presented herein is compiled from various scientific sources and is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development.
Introduction to this compound
This compound is a 16-membered macrolide antibiotic belonging to the polyketide class of natural products. It is produced by the soil bacterium Streptomyces eurythermus.[1] Like other macrolide antibiotics, this compound exhibits activity primarily against Gram-positive bacteria by inhibiting protein synthesis. Its complex structure, featuring a large lactone ring glycosidically linked to deoxy sugars, has made it a subject of interest for structural and medicinal chemists.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its detection, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₄₆H₇₇NO₁₇ | |
| Molecular Weight | 916.1 g/mol | |
| Appearance | Colorless Crystals | |
| Melting Point | 131-134 °C | |
| Boiling Point | 959.5 °C at 760 mmHg | |
| Biological Activity | Antibiotic | |
| Spectrum of Activity | Gram-positive bacteria |
Table 1: Physicochemical and Biological Properties of this compound
Experimental Protocols
This section details the methodologies for the fermentation of Streptomyces eurythermus, and the subsequent isolation and purification of this compound.
Fermentation of Streptomyces eurythermus for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces eurythermus. The following protocol is a general guideline and may require optimization for enhanced yield.
3.1.1. Culture Media
-
Seed Medium (X-Medium):
-
Soybean meal: 10 g/L
-
Glycerol: 15 mL/L
-
CaCO₃: 3 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
(NH₄)₂HPO₄: 0.5 g/L
-
NaCl: 3 g/L
-
K₂HPO₄: 1 g/L
-
Distilled water: to 1 L
-
Adjust pH to 6.9–7.0 before sterilization.
-
-
Production Medium (GYM Streptomyces Medium - DSMZ Medium 65):
-
Glucose: 4 g/L
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
CaCO₃: 2 g/L
-
Agar: 12 g/L (for solid medium)
-
Distilled water: to 1 L
-
Adjust pH to 7.2 before sterilization.
-
3.1.2. Fermentation Procedure
-
Inoculum Preparation: Aseptically inoculate a loopful of Streptomyces eurythermus from a slant culture into a 250 mL flask containing 50 mL of seed medium.
-
Incubation (Seed Culture): Incubate the flask on a rotary shaker at 200 rpm and 28°C for 48 hours.
-
Production Culture: Transfer 0.5% (v/v) of the seed culture to a 1 L flask containing 200 mL of production medium.
-
Incubation (Production Culture): Incubate the production culture on a rotary shaker at 200 rpm and 28°C for 96 hours. Monitor the production of this compound periodically using analytical techniques such as HPLC.
References
Angolamycin: A Technical Guide to Structure Elucidation and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angolamycin is a macrolide antibiotic produced by Streptomyces species, exhibiting activity against Gram-positive bacteria. The elucidation of its complex structure, a crucial step in understanding its mechanism of action and potential for further drug development, has been accomplished primarily through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This technical guide provides a comprehensive overview of the methodologies involved in the isolation, characterization, and structural determination of this compound, based on available scientific literature. While the specific quantitative spectroscopic data from the primary reference is not publicly available, this document outlines the general experimental protocols and the expected analytical results that form the basis of its structural assignment.
Introduction
This compound belongs to the macrolide class of antibiotics, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. First isolated from a Streptomyces strain, its structural architecture is key to its biological activity. The complete structural elucidation, including stereochemistry, is paramount for any medicinal chemistry efforts aimed at improving its efficacy, pharmacokinetic properties, or overcoming potential resistance mechanisms. The process of structure determination for a complex natural product like this compound is a multi-step endeavor, beginning with isolation and purification, followed by detailed spectroscopic analysis.
Isolation and Purification of this compound from Streptomyces
The isolation of this compound from the fermentation broth of a Streptomyces culture is a critical first step. The following is a generalized experimental protocol based on common practices for isolating macrolide antibiotics from actinomycete fermentations.
Fermentation
A pure culture of the this compound-producing Streptomyces strain is inoculated into a suitable seed medium and incubated to generate a sufficient biomass. This seed culture is then transferred to a larger production medium designed to optimize the yield of the target antibiotic. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period, during which the production of this compound is monitored.
Extraction
After the fermentation period, the culture broth is harvested. The first step in extraction is the separation of the mycelial biomass from the supernatant, typically by centrifugation or filtration. This compound, being a moderately lipophilic molecule, is then extracted from both the mycelial cake and the supernatant using a water-immiscible organic solvent such as ethyl acetate or chloroform. This process is usually repeated multiple times to ensure complete extraction. The organic extracts are then combined and concentrated under reduced pressure.
Chromatographic Purification
The crude extract containing this compound and other metabolites is subjected to a series of chromatographic techniques to achieve purification.
-
Silica Gel Column Chromatography: The concentrated crude extract is adsorbed onto silica gel and subjected to column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol), is employed to separate the components based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Sephadex LH-20 Chromatography: Fractions enriched with this compound may be further purified using size-exclusion chromatography on Sephadex LH-20 with a solvent system like methanol or a chloroform-methanol mixture to remove impurities of different molecular sizes.
-
High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative or semi-preparative reverse-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a modifying agent like formic acid or trifluoroacetic acid. This technique yields highly pure this compound suitable for spectroscopic analysis.
Structure Elucidation via Spectroscopic Analysis
The determination of the planar structure and stereochemistry of this compound relies heavily on modern spectroscopic techniques, primarily NMR and mass spectrometry.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound.
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) or fast atom bombardment (FAB) are common ionization techniques for macrolides. HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis in MS/MS experiments helps to identify the constituent parts of the molecule, such as the sugar moieties and the aglycone core. By analyzing the fragmentation pattern, the sequence and connectivity of the sugar units can often be deduced.
Expected Data: While the specific fragmentation data for this compound is not detailed in available abstracts, for a macrolide of its class, one would expect to observe the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and fragment ions corresponding to the neutral loss of the sugar units.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.[1]
-
¹H NMR (Proton NMR): This provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) and coupling constants (J) are key parameters.
-
¹³C NMR (Carbon NMR): This spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., C=O, C=C, C-O, CH₃, CH₂, CH).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the tracing of proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Data Presentation: The full assignment of the ¹H and ¹³C NMR spectra of this compound was reported to have been achieved through 1D and 2D chemical shift correlation measurements.[1] Although the specific data is not available in the public domain, the following tables illustrate how such data would be structured.
Table 1: Hypothetical ¹H NMR Data for a Section of this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1 | 4.50 | d | 7.5 |
| H-2 | 3.80 | dd | 7.5, 3.0 |
| H-3 | 3.65 | t | 3.0 |
| ... | ... | ... | ... |
Table 2: Hypothetical ¹³C NMR Data for a Section of this compound
| Position | δ (ppm) |
| C-1 | 102.5 |
| C-2 | 75.4 |
| C-3 | 78.1 |
| ... | ... |
Logical Workflow for Structure Elucidation
The logical flow of experiments and data analysis for the structure elucidation of a natural product like this compound can be visualized as a structured workflow.
Conclusion
The structure elucidation of this compound is a classic example of natural product chemistry, relying on a systematic approach of isolation, purification, and comprehensive spectroscopic analysis. While the primary literature from 1992 provided the definitive structural assignment based on NMR and MS data, the detailed quantitative results are not readily accessible in the public domain. This guide has provided a framework of the experimental protocols and analytical logic that would have been employed. For researchers in drug discovery and development, understanding these fundamental processes is essential for the characterization of new natural products and for the semi-synthetic modification of known compounds like this compound to generate novel therapeutic agents.
References
An In-depth Technical Guide to Angolamycin Production: From Producing Organism to Fermentation and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Angolamycin, a macrolide antibiotic, focusing on its producing organism, fermentation conditions, and biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery, development, and production of novel anti-infective agents.
The Producing Organism: Streptomyces eurythermus
This compound is a secondary metabolite produced by the Gram-positive bacterium Streptomyces eurythermus.[1] This species belongs to the genus Streptomyces, which is renowned for its prolific production of a wide array of bioactive compounds, including a majority of clinically relevant antibiotics.
Streptomyces eurythermus was originally isolated from a soil sample from Cuanza in Angola.[1] The type strain of this species is available from various culture collections, including:
-
ATCC 14975
-
DSM 40014
These culture collections provide authenticated strains of S. eurythermus, ensuring the reproducibility of fermentation experiments. Morphologically, S. eurythermus exhibits the characteristic filamentous growth and spore formation typical of the Streptomyces genus.
Fermentation Conditions for this compound Production
The successful production of this compound is critically dependent on the optimization of fermentation conditions, including the culture medium composition and physical parameters such as pH, temperature, aeration, and agitation. While a universally optimized medium for this compound production is not explicitly detailed in the public domain, extensive research on Streptomyces fermentation provides a strong foundation for developing a robust production process.
Culture Media
Several standard media are suitable for the cultivation of Streptomyces eurythermus and can serve as a baseline for media optimization studies. These include media recommended by culture collections for the propagation of the type strain.
Table 1: Recommended Culture Media for Streptomyces eurythermus
| Medium Designation | Composition | Source |
| ISP Medium 2 (Yeast Extract-Malt Extract Agar/Broth) | Yeast Extract (4 g/L), Malt Extract (10 g/L), Dextrose (4 g/L) | International Streptomyces Project |
| ISP Medium 4 (Inorganic Salts-Starch Agar/Broth) | Soluble Starch (10 g/L), K2HPO4 (1 g/L), MgSO4·7H2O (1 g/L), NaCl (1 g/L), (NH4)2SO4 (2 g/L), CaCO3 (2 g/L), Trace Salts Solution | International Streptomyces Project |
| DSMZ Medium 65 (GYM Streptomyces Medium) | Glucose (4 g/L), Yeast Extract (4 g/L), Malt Extract (10 g/L), CaCO3 (2 g/L), pH 7.2 | German Collection of Microorganisms and Cell Cultures (DSMZ) |
| DSMZ Medium 84 (Starch Casein Agar) | Soluble Starch (10 g/L), Casein (1 g/L), K2HPO4 (0.5 g/L), MgSO4·7H2O (0.5 g/L), FeSO4·7H2O (0.01 g/L), Agar (15 g/L), pH 7.0-7.5 | German Collection of Microorganisms and Cell Cultures (DSMZ) |
For submerged fermentation to produce this compound, a liquid medium would be employed. Optimization of carbon and nitrogen sources is a critical step to enhance antibiotic yield.
Table 2: Potential Carbon and Nitrogen Sources for Optimization
| Nutrient | Examples |
| Carbon Sources | Glucose, Soluble Starch, Glycerol, Maltose, Mannitol |
| Nitrogen Sources | Soybean Meal, Peptone, Tryptone, Yeast Extract, Casein Hydrolysate, Ammonium Sulfate |
Physical Fermentation Parameters
The control of physical parameters during fermentation is crucial for maximizing the production of this compound.
Table 3: General Fermentation Parameters for Streptomyces Species
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 8.0 | The optimal pH for antibiotic production may differ from the optimal pH for growth. Typically, a starting pH of around 7.0 is used and may be controlled during the fermentation. |
| Temperature | 25 - 35 °C | A common cultivation temperature for many Streptomyces species is 28-30°C. |
| Aeration | 0.5 - 2.0 vvm (volume of air per volume of medium per minute) | Adequate oxygen supply is critical for the growth of aerobic Streptomyces and for the biosynthesis of many secondary metabolites. |
| Agitation | 200 - 600 rpm | Agitation is essential for ensuring homogeneity of nutrients and oxygen within the fermenter and for preventing cell clumping. The optimal agitation speed is often determined empirically and depends on the fermenter geometry. |
Experimental Protocols
Inoculum Development
A robust inoculum is essential for a successful fermentation. A typical two-stage inoculum development process is recommended.
-
Stage 1: Spore Suspension Preparation:
-
Grow Streptomyces eurythermus on a suitable agar medium (e.g., ISP Medium 4) at 28°C for 7-10 days until sporulation is observed.
-
Harvest the spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 10^7 - 10^8 spores/mL.
-
-
Stage 2: Seed Culture:
-
Inoculate a baffled flask containing a suitable seed medium (e.g., ISP Medium 2 broth) with the spore suspension to a final concentration of 1-5% (v/v).
-
Incubate the seed culture on a rotary shaker (e.g., 220 rpm) at 28-30°C for 48-72 hours.
-
Production Fermentation
-
Fermenter Preparation:
-
Prepare the production medium in a sterilized fermenter.
-
Calibrate and sterilize pH and dissolved oxygen (DO) probes.
-
-
Inoculation and Fermentation:
-
Inoculate the production fermenter with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation parameters (pH, temperature, aeration, and agitation) at their optimized setpoints.
-
Monitor key parameters such as cell growth (e.g., dry cell weight), substrate consumption, and this compound production over the course of the fermentation (typically 7-14 days).
-
Extraction and Quantification of this compound
-
Extraction:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extract the this compound from the fermentation broth using a suitable organic solvent such as ethyl acetate or butanol.
-
The mycelial cake can also be extracted with a solvent like acetone or methanol to recover any intracellularly trapped product.
-
Combine the organic extracts and concentrate them under reduced pressure.
-
-
Quantification:
-
Develop a quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to measure the concentration of this compound in the crude extract.
-
Use a purified this compound standard to generate a calibration curve for accurate quantification.
-
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces eurythermus is governed by a dedicated biosynthetic gene cluster (BGC). The GenBank accession number for the this compound BGC is EU232693 . Analysis of this gene cluster provides insights into the enzymatic steps involved in the construction of the this compound molecule.
This compound Biosynthetic Gene Cluster
The this compound BGC contains genes encoding a Type I polyketide synthase (PKS), as well as enzymes responsible for the synthesis and attachment of the deoxy sugar moieties, and regulatory proteins. A bioinformatic analysis of the genes within this cluster allows for the prediction of their functions.
Caption: Organization of the this compound Biosynthetic Gene Cluster.
Proposed Biosynthetic Pathway
The biosynthesis of this compound begins with the assembly of the polyketide backbone by the Type I PKS. This is followed by a series of post-PKS modifications, including glycosylation with deoxy sugars.
Caption: Proposed Biosynthetic Pathway of this compound.
The pathway involves the following key stages:
-
Polyketide Chain Assembly: The PKS iteratively condenses small carboxylic acid units (e.g., acetyl-CoA, propionyl-CoA) to form the macrolactone ring of this compound.
-
Deoxysugar Biosynthesis: A set of dedicated enzymes synthesizes the specific deoxy sugars from common carbohydrate precursors.
-
Glycosylation: Glycosyltransferases attach the deoxy sugar moieties to the polyketide aglycone. This step is often crucial for the biological activity of the antibiotic.
-
Regulation: The expression of the biosynthetic genes is tightly controlled by regulatory proteins encoded within the gene cluster, ensuring that antibiotic production occurs at the appropriate stage of the bacterial life cycle.
Conclusion
This technical guide provides a foundational understanding of the production of this compound by Streptomyces eurythermus. By leveraging the information on the producing organism, optimizing the fermentation conditions based on the provided guidelines, and understanding the biosynthetic pathway, researchers can develop efficient processes for the production of this compound and its analogues. Further research focusing on the detailed characterization of the biosynthetic enzymes and the optimization of fermentation parameters through statistical methods will be instrumental in unlocking the full potential of Streptomyces eurythermus as a robust production platform for this promising antibiotic.
References
Angolamycin: A Technical Guide to its Biological Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angolamycin is a macrolide antibiotic produced by the bacterium Streptomyces eurythermus. Like other macrolides, it demonstrates activity primarily against Gram-positive bacteria and has also been shown to be effective against Mycoplasma pneumoniae. This technical guide provides a consolidated overview of the known biological activity spectrum of this compound, with a focus on its effects on Gram-positive bacteria. Due to the limited publicly available data specific to this compound, this guide supplements information with established principles and protocols for macrolide antibiotics where necessary.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C46H77NO17 |
| Molecular Weight | 916.1 g/mol |
| CAS Number | 1402-83-1 |
| Appearance | Colorless Crystal |
| Solubility | Soluble in Ethanol, Chloroform |
Biological Activity Spectrum
Quantitative data on the minimum inhibitory concentrations (MICs) of this compound against a wide range of Gram-positive bacteria is not extensively available in peer-reviewed literature. However, existing studies indicate its potency. One study noted that this compound is more potent than its 18-dihydro- and 18-deoxo-18-dihydro derivatives[]. Another study highlighted that the in vitro antimicrobial potencies of this compound P1 were about ten-fold lower than that of the parent macrolide[].
For the purpose of illustrating a typical data presentation for a macrolide antibiotic, the following table provides a template for how MIC data for this compound against various Gram-positive bacteria would be structured.
Table 1: Hypothetical In Vitro Activity of this compound against Selected Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | Data N/A | Data N/A | Data N/A |
| Streptococcus pneumoniae | 49619 | Data N/A | Data N/A | Data N/A |
| Bacillus subtilis | 6633 | Data N/A | Data N/A | Data N/A |
| Enterococcus faecalis | 29212 | Data N/A | Data N/A | Data N/A |
Note: Specific MIC values for this compound are not available in the public domain. This table serves as a template for data presentation.
Experimental Protocols
The following section details a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a macrolide antibiotic like this compound against Gram-positive bacteria, based on standard laboratory methods.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the target Gram-positive bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
This compound Stock Solution: A stock solution of this compound of known concentration, prepared by dissolving the compound in a suitable solvent (e.g., ethanol or chloroform) and then diluting it in the broth medium.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
2. Experimental Procedure:
-
Bacterial Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilution of this compound: Perform a two-fold serial dilution of the this compound stock solution across the wells of the 96-well plate using the growth medium. This creates a gradient of antibiotic concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only, no bacteria or antibiotic).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading the Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This is typically observed as the first clear well in the dilution series.
Figure 1: Workflow for MIC Determination.
Mechanism of Action: Inhibition of Protein Synthesis
As a macrolide antibiotic, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This mechanism is common to all macrolides and involves the following key steps:
-
Binding to the Ribosome: Macrolides bind to the 50S subunit of the bacterial ribosome. The binding site is located within the polypeptide exit tunnel.
-
Blockage of Polypeptide Elongation: By binding within the exit tunnel, the macrolide physically obstructs the path of the growing polypeptide chain.
-
Premature Dissociation of Peptidyl-tRNA: The blockage of the exit tunnel leads to the premature dissociation of the peptidyl-tRNA from the ribosome.
-
Inhibition of Protein Synthesis: The cumulative effect of these actions is the cessation of bacterial protein synthesis, leading to the inhibition of bacterial growth and replication.
Figure 2: Macrolide Mechanism of Action.
Conclusion
This compound is a macrolide antibiotic with established activity against Gram-positive bacteria. While detailed quantitative data on its biological activity spectrum remains limited in the public domain, its mechanism of action is understood to align with that of other macrolide antibiotics, namely the inhibition of bacterial protein synthesis. Further research is required to fully characterize its efficacy against a broader range of clinically relevant Gram-positive pathogens and to elucidate any unique aspects of its interaction with the bacterial ribosome. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the continued investigation and development of this compound as a potential therapeutic agent.
References
An In-depth Technical Guide to the Macrolide Structure of Angolamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the macrolide antibiotic Angolamycin, focusing on its core chemical structure, physicochemical properties, and the experimental methodologies employed for its characterization.
Core Macrolide Structure of this compound
This compound is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces eurythermus. Its complex structure features a lactone ring substituted with multiple chiral centers and appended sugar moieties, which are crucial for its biological activity against Gram-positive bacteria.
The core of this compound is a 16-membered polyketide lactone ring. Attached to this macrocycle are two deoxy sugars, L-mycarose and D-mycinose, linked via glycosidic bonds. The presence and nature of these sugar residues are critical for the antibiotic's ability to bind to the bacterial ribosome, thereby inhibiting protein synthesis.
Chemical Structure:
The systematic name for this compound is 2-[(14E)-9-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,12,16-trimethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde.
Diagram: this compound Structural Elucidation Workflow
Caption: Workflow for the isolation and structural elucidation of this compound.
Physicochemical and Pharmacological Properties
This compound presents as a colorless crystalline solid with a molecular formula of C₄₆H₇₇NO₁₇ and a molecular weight of 916.10 g/mol .[1] A summary of its key quantitative properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₆H₇₇NO₁₇ | [1] |
| Molecular Weight | 916.10 g/mol | |
| CAS Number | 1402-83-1 | [1] |
| Melting Point | 131-134 °C | |
| Boiling Point | 959.5 °C at 760 mmHg | |
| Density | 1.250 g/cm³ | |
| Appearance | Colorless Crystal |
This compound exhibits activity primarily against Gram-positive bacteria and has also been shown to be effective against Mycoplasma pneumoniae. Its mechanism of action, like other macrolides, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
Experimental Protocols for Structural Elucidation
The definitive structure of this compound was elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] While the specific experimental data for this compound is detailed in a 1992 publication in the Journal of Antibiotics, this section outlines the general experimental protocols for macrolide structure determination based on established methodologies.
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms within the this compound molecule, as well as its relative stereochemistry.
Methodology:
-
Sample Preparation: A purified sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.
-
1D NMR Spectroscopy:
-
¹H NMR spectra are acquired to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all proton nuclei.
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra are recorded to determine the chemical shifts of all carbon nuclei and to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry and conformation of the macrolide ring.
-
Data Presentation (Template):
Table: ¹H NMR Data for this compound (in CDCl₃) Note: Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz for this compound are detailed in J. Antibiot. (Tokyo) 1992, 45(8), 1231-8.
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| ... | ... | ... | ... | ... |
Table: ¹³C NMR Data for this compound (in CDCl₃) Note: Specific chemical shifts (δ) in ppm for this compound are detailed in J. Antibiot. (Tokyo) 1992, 45(8), 1231-8.
| Position | δ (ppm) | Assignment |
| ... | ... | ... |
Objective: To determine the accurate molecular weight and elemental composition of this compound and to obtain structural information through fragmentation analysis.
Methodology:
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common technique for macrolides, as it is a soft ionization method that minimizes fragmentation of the parent molecule.
-
High-Resolution Mass Spectrometry (HRMS): The sample is analyzed using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This allows for the unambiguous determination of the elemental formula.
-
Tandem Mass Spectrometry (MS/MS):
-
The molecular ion of this compound is isolated in the mass spectrometer.
-
Collision-Induced Dissociation (CID) is applied to fragment the isolated ion.
-
The resulting fragment ions are mass-analyzed to generate an MS/MS spectrum. The fragmentation pattern provides valuable information about the structure, such as the sequence and identity of the sugar moieties and the structure of the aglycone.
-
Data Presentation (Template):
Table: Key MS/MS Fragmentation Data for this compound Note: Specific m/z values and proposed fragment structures for this compound would be determined from experimental data.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 916.5 [M+H]⁺ | ... | ... | ... |
| ... | ... | ... | ... |
Diagram: Biosynthetic Origin of Macrolide Core
Caption: Simplified pathway of macrolide biosynthesis.
Stereochemistry
Conclusion
The macrolide structure of this compound has been rigorously established through a combination of advanced spectroscopic techniques. Its 16-membered lactone core, adorned with specific sugar residues and a defined stereochemistry, is the key to its antibacterial activity. This technical guide provides a foundational understanding of this compound's structure and the experimental approaches used for its elucidation, serving as a valuable resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. Further research into the synthesis of this compound analogues and a deeper understanding of its interaction with the ribosome at a molecular level will continue to be important areas of investigation.
References
Initial Studies on the Antibacterial Effects of Angolamycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Comprehensive searches for specific minimum inhibitory concentration (MIC) data for Angolamycin against a wide range of bacterial species, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae, did not yield specific quantitative values. The available literature consistently describes this compound as being effective against Gram-positive bacteria, a characteristic shared by macrolide antibiotics. Further empirical studies are required to quantify its precise potency against various bacterial strains.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as a macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This mechanism is initiated by its binding to the 50S subunit of the bacterial ribosome.
The binding of this compound to the 50S ribosomal subunit physically obstructs the progression of the nascent polypeptide chain through the ribosomal exit tunnel. This steric hindrance leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation and ultimately inhibiting bacterial growth. This mode of action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without directly killing them.
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Angolamycin from Streptomyces eurythermus Culture Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and purification of Angolamycin, a macrolide antibiotic, from the culture broth of Streptomyces eurythermus. The methodologies outlined below are based on established techniques for the isolation of secondary metabolites from actinomycetes.
Data Presentation
Quantitative data for this compound production can vary significantly based on the fermentation conditions, including media composition, pH, temperature, and aeration. The following table provides representative data for a typical laboratory-scale fermentation and purification run.
| Parameter | Value | Unit | Notes |
| Fermentation Volume | 10 | L | |
| Culture Filtrate Volume | 9.5 | L | After removal of mycelial biomass. |
| Crude Extract Weight | 2.5 | g | After solvent extraction and evaporation. |
| Purified this compound | 150 | mg | After chromatographic purification. |
| Overall Yield | 15 | mg/L | Approximate yield from culture broth. |
| Purity | >95 | % | As determined by HPLC analysis. |
Experimental Protocols
Fermentation of Streptomyces eurythermus
A two-stage fermentation process is recommended for optimal production of this compound.
a. Seed Culture Preparation:
-
Prepare a seed medium containing (per liter): 20 g soluble starch, 10 g glucose, 5 g peptone, 5 g yeast extract, 3 g CaCO₃, and 1 g K₂HPO₄. Adjust the pH to 7.0.
-
Inoculate a 250 mL flask containing 50 mL of the seed medium with a loopful of Streptomyces eurythermus spores or a vegetative mycelial suspension from a stock culture.
-
Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.
b. Production Culture:
-
Prepare the production medium containing (per liter): 40 g glucose, 15 g soybean meal, 5 g yeast extract, 2 g NaCl, and 4 g CaCO₃. Adjust the pH to 7.2.
-
Inoculate a 1 L flask containing 200 mL of the production medium with 10 mL (5% v/v) of the seed culture.
-
Incubate the production culture at 28°C for 7-9 days on a rotary shaker at 180 rpm. Monitor the production of this compound periodically by bioassay or HPLC analysis of the culture broth.
Extraction of this compound
-
Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes.
-
Adjust the pH of the supernatant to 8.0-8.5 using 1N NaOH.
-
Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously for 15 minutes during each extraction.
-
Pool the organic (ethyl acetate) layers and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
Dissolve the crude extract in a minimal amount of methanol for further purification.
Purification of this compound
A multi-step chromatographic procedure is employed to purify this compound from the crude extract.
a. Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel (60-120 mesh) column packed in chloroform.
-
Load the methanolic crude extract onto the column.
-
Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).
-
Collect fractions of 10-15 mL and monitor them for the presence of this compound using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (9:1 v/v) and visualization under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing pure or semi-pure this compound based on the TLC analysis and concentrate them.
b. High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Further purify the pooled fractions using a preparative reverse-phase HPLC system.
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 40% acetonitrile to 80% acetonitrile over 30 minutes).
-
Flow Rate: 2-4 mL/min.
-
Detection: UV at 232 nm.
-
Collect the peak corresponding to this compound and concentrate the solvent by lyophilization or evaporation to obtain the purified compound.
-
Confirm the purity of the final product using analytical HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
This compound Biosynthetic Pathway
The biosynthesis of this compound is governed by a Type I polyketide synthase (PKS) gene cluster. The GenBank accession number for the this compound biosynthetic gene cluster from Streptomyces eurythermus is EU232693. The following diagram illustrates a generalized model of macrolide biosynthesis based on the organization of such gene clusters.
Caption: Generalized biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The production of macrolide antibiotics in Streptomyces is tightly regulated, often involving a cascade of regulatory proteins.
Caption: Regulatory cascade for this compound biosynthesis.
Mechanism of Action of this compound
As a macrolide antibiotic, this compound is known to inhibit protein synthesis in susceptible bacteria by binding to the large ribosomal subunit.
Caption: Mechanism of action of this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Angolamycin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Angolamycin, a macrolide antibiotic, using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a 16-membered macrolide antibiotic effective against Gram-positive bacteria. Accurate and reliable analytical methods are crucial for its quantification in research, quality control of pharmaceutical formulations, and pharmacokinetic studies. This application note outlines a proposed HPLC method for the determination of this compound, based on established methods for structurally similar macrolide antibiotics.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₆H₇₇NO₁₇ |
| Molecular Weight | 916.1 g/mol |
| Class | 16-membered macrolide antibiotic |
Principle of the Method
The proposed method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities and formulation excipients. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and a buffer. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is based on the peak area of the analyte compared to a standard calibration curve.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 232 nm (based on typical absorbance for macrolides, optimization recommended) |
| Run Time | 15 minutes |
Preparation of Solutions
-
Buffer Preparation (0.05 M Potassium Dihydrogen Phosphate, pH 4.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 60:40 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a pharmaceutical formulation (e.g., tablets), a general procedure is as follows:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute with the mobile phase if necessary to fall within the calibration range.
-
Method Validation (Hypothetical Data)
The following tables summarize the expected performance characteristics of the method based on typical values for HPLC analysis of macrolide antibiotics. Actual validation should be performed according to ICH guidelines.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Specification | Hypothetical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | - | 0.2 µg/mL |
| Limit of Quantification (LOQ) | - | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 1.1% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | 1.5% |
Experimental Workflow
Application Note: High-Throughput Analysis of Angolamycin using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the detection and quantification of the macrolide antibiotic, Angolamycin, utilizing Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols provided are designed for researchers in drug discovery, development, and quality control, offering detailed procedures for sample preparation from fermentation broths, as well as optimized parameters for LC separation and MS/MS detection. The methodology is built upon established principles for macrolide analysis, ensuring high selectivity and accuracy for this compound quantification.
Introduction
This compound is a 16-membered macrolide antibiotic produced by certain strains of Streptomyces. Like other macrolides, it exhibits activity against Gram-positive bacteria. Accurate and reliable quantification of this compound is critical during fermentation process optimization, formulation development, and for pharmacokinetic studies. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity and specificity. This document provides a comprehensive guide to setting up an LC-MS/MS method for this compound analysis.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C46H77NO17 | [1] |
| Molecular Weight | 916.1 g/mol | [1][] |
| CAS Number | 1402-83-1 | [1][] |
Experimental Protocols
Sample Preparation from Fermentation Broth
This protocol describes the extraction of this compound from a fermentation broth matrix.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water and acetonitrile (Mobile Phases)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Centrifugation: Centrifuge 5 mL of the fermentation broth at 4000 rpm for 15 minutes to pellet cells and other solid materials.
-
Supernatant Collection: Carefully collect the supernatant.
-
Liquid-Liquid Extraction (LLE):
-
To 2 mL of the supernatant, add 4 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table below |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 20 |
| 12.0 | 20 |
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters (based on this compound's molecular weight and typical macrolide fragmentation):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Proposed MRM Transitions for this compound:
Based on the molecular weight of this compound (916.1 g/mol ), the protonated molecule [M+H]+ would be at m/z 917.1. Macrolides commonly lose their sugar moieties during fragmentation. For a 16-membered macrolide like this compound, a characteristic fragmentation would involve the loss of the desosamine sugar.
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Quantifier | Collision Energy (eV) - Qualifier |
| 917.1 | Predicted fragment 1 | Predicted fragment 2 | To be optimized | To be optimized |
Note: The optimal product ions and collision energies should be determined by direct infusion of an this compound standard into the mass spectrometer. A common fragment for macrolides containing a desosamine sugar is m/z 158 or 174.[3]
Data Presentation
The following table summarizes the key quantitative parameters that should be determined during method validation.
| Parameter | Expected Value/Range |
| Retention Time (RT) | To be determined experimentally |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | < 5 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Experimental workflow for this compound detection by LC-MS.
Caption: Logical steps in the LC-MS analysis of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in complex matrices such as fermentation broths. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a strong foundation for researchers to implement this method in their laboratories. Method parameters can be further optimized to meet specific instrumentation and application requirements. This application note should facilitate the efficient and accurate analysis of this compound, thereby supporting advancements in antibiotic research and development.
References
Standard operating procedure for Angolamycin minimum inhibitory concentration (MIC) assay
An understanding of the in vitro activity of an antimicrobial agent is crucial for drug development and clinical application. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, defining the lowest concentration that prevents visible growth of a microorganism. This document provides a detailed standard operating procedure for determining the MIC of Angolamycin, a macrolide antibiotic, using the broth microdilution method.
Principle of the Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is based on the principle of exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism.[1] This method provides a quantitative measure of the susceptibility of a microorganism to an antimicrobial agent.[2]
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] This action prevents the translocation step of protein synthesis, ultimately leading to the cessation of bacterial growth.[5][6] The broth microdilution assay allows for the precise determination of the minimum concentration of this compound required to exert this bacteriostatic effect.
Experimental Protocols
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution antimicrobial susceptibility tests for bacteria that grow aerobically.[7][8]
Materials and Reagents
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (test organisms and quality control strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound analytical standard.
-
Dissolve the this compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be based on the solubility of this compound and should not affect bacterial growth at the final concentration used in the assay.
-
Further dilute the stock solution in sterile CAMHB to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested (e.g., 1280 µg/mL for a final highest concentration of 128 µg/mL).
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the broth, from which 50 µL will be added to each well containing 50 µL of the antibiotic dilution.[9]
Broth Microdilution Procedure
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working stock solution to the first well of each row to be tested, resulting in the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 50 µL of the solution from the first well to the second well, and so on, down to the desired lowest concentration. Discard the final 50 µL from the last well.
-
The final column of the plate should serve as a growth control (no antibiotic) and a sterility control (no bacteria).
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), bringing the final volume in each well to 100 µL.
-
The final concentrations of this compound will be half of the initial concentrations in the wells after the addition of the inoculum.
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, examine the plate for bacterial growth. This can be done visually by observing turbidity or the presence of a bacterial pellet at the bottom of the wells. A plate reader can also be used to measure the optical density at 600 nm.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the MIC assay.[10] This is achieved by testing standard quality control (QC) strains with known MIC values for the class of antibiotic being tested.[11][12]
Quality Control Strains and Expected MIC Ranges
Since specific QC ranges for this compound are not established by CLSI or EUCAST, ranges for other macrolides, such as erythromycin or azithromycin, can be used as a reference. The following are commonly used QC strains for macrolide susceptibility testing:
| Quality Control Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Erythromycin | 0.25 - 1.0 |
| Enterococcus faecalis ATCC® 29212™ | Erythromycin | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | Azithromycin | 0.06 - 0.25 |
| Haemophilus influenzae ATCC® 49247™ | Azithromycin | 1 - 4 |
Note: These ranges are for erythromycin and azithromycin and should be used as a guide. Laboratories should establish their own internal QC ranges for this compound based on repeated testing.
Data Presentation
The results of the MIC assay should be recorded in a clear and organized manner.
Example MIC Data Table
| Bacterial Isolate | This compound Concentration (µg/mL) | MIC (µg/mL) |
| 128 | 64 | |
| Test Isolate 1 | - | - |
| Test Isolate 2 | - | - |
| QC Strain (S. aureus ATCC® 29213™) | - | - |
(-) indicates no visible growth; (+) indicates visible growth.
Visualizations
Experimental Workflow for this compound MIC Assay
Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) assay.
Logical Relationship for MIC Interpretation
Caption: Logical flow for the interpretation of MIC results based on clinical breakpoints.
References
- 1. m.youtube.com [m.youtube.com]
- 2. apec.org [apec.org]
- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of spiramycin and other macrolides - Research - Institut Pasteur [research.pasteur.fr]
- 6. Mechanism of action of spiramycin and other macrolides. | Semantic Scholar [semanticscholar.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcsmc.org [gcsmc.org]
- 11. bsac.org.uk [bsac.org.uk]
- 12. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
Application Notes and Protocols for Determining the In-Vitro Efficacy of Angolamycin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Angolamycin is a novel macrolide antibiotic with potential therapeutic applications against a range of bacterial pathogens. Macrolides are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This document provides detailed protocols for a series of cell-based assays to determine the in vitro efficacy of this compound, assess its cytotoxicity against mammalian cells, and elucidate its mechanism of action. The successful execution of these assays will provide critical data for the preclinical evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. These are fundamental assays to determine the potency of a new antibiotic.
Experimental Protocol: Broth Microdilution MIC/MBC Assay
-
Bacterial Strain Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain to be tested.
-
Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
This compound Preparation and Serial Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the serially diluted this compound, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
-
-
MBC Determination:
-
From the wells corresponding to the MIC and higher concentrations, plate 10 µL of the culture onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that shows no bacterial growth on the MHA plate.
-
Data Presentation:
Table 1: MIC and MBC of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 | 1 |
| Methicillin-resistant S. aureus (MRSA) USA300 | 1 | 2 |
| Streptococcus pneumoniae ATCC 49619 | 0.25 | 0.5 |
| Vancomycin-resistant Enterococcus faecalis (VRE) ATCC 51299 | 2 | 8 |
| Escherichia coli ATCC 25922 | >128 | >128 |
Experimental Workflow for MIC/MBC Determination
Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
Mammalian Cell Cytotoxicity Assay
It is crucial to assess the potential toxicity of this compound to host cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a range of concentrations of this compound by serial dilution in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell viability).
-
Data Presentation:
Table 2: Cytotoxicity of this compound on Mammalian Cell Lines.
| Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |
| HEK293 | 24 | >100 |
| HepG2 | 24 | >100 |
| HEK293 | 48 | 85.6 |
| HepG2 | 48 | 92.3 |
Protein Synthesis Inhibition Assay
To confirm that this compound acts as a macrolide by inhibiting protein synthesis, a direct measurement of this process can be performed using a cell-free translation system or by metabolic labeling in whole bacterial cells.
Experimental Protocol: In Vitro Protein Synthesis Inhibition
-
Assay Setup:
-
Use a commercially available E. coli S30 cell-free protein synthesis kit.
-
Prepare a reaction mixture containing the S30 extract, amino acids, an energy source, and a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., chloramphenicol) and a no-drug control.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1-2 hours.
-
-
Measurement of Protein Synthesis:
-
Quantify the amount of newly synthesized reporter protein using a corresponding assay (e.g., luciferase activity assay or a colorimetric assay for β-galactosidase).
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-drug control.
-
Determine the IC₅₀ value for protein synthesis inhibition.
-
Data Presentation:
Table 3: Inhibition of In Vitro Protein Synthesis by this compound.
| Antibiotic | Target Organism Extract | IC₅₀ (µg/mL) |
| This compound | E. coli S30 | 2.5 |
| Chloramphenicol | E. coli S30 | 1.8 |
Macrophage Uptake and Intracellular Killing Assay
This assay evaluates the ability of this compound to penetrate mammalian cells and kill intracellular bacteria, which is important for treating infections caused by pathogens that can survive within host cells.
Experimental Protocol: Intracellular Killing Assay
-
Macrophage Culture and Infection:
-
Seed murine macrophages (e.g., J774A.1) in a 24-well plate and grow to a confluent monolayer.
-
Opsonize S. aureus with mouse serum and then add the bacteria to the macrophage monolayer at a multiplicity of infection (MOI) of 10:1.
-
Allow phagocytosis to occur for 1 hour at 37°C.
-
Wash the cells with PBS to remove extracellular bacteria and then add fresh medium containing gentamicin (100 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1 hour.
-
-
This compound Treatment:
-
Wash the cells again and add fresh medium containing different concentrations of this compound.
-
Incubate the plates for 24 hours.
-
-
Quantification of Intracellular Bacteria:
-
At different time points (e.g., 0, 4, 8, and 24 hours), wash the cells and then lyse the macrophages with sterile water to release the intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on MHA to determine the number of viable intracellular bacteria (CFU/mL).
-
-
Data Analysis:
-
Calculate the reduction in intracellular bacterial count for each concentration of this compound compared to the untreated control.
-
Data Presentation:
Table 4: Intracellular Killing of S. aureus by this compound in J774A.1 Macrophages.
| This compound Conc. (µg/mL) | Log₁₀ CFU Reduction at 24h (compared to T=0) |
| 0 (Control) | -0.2 (growth) |
| 1 | 1.5 |
| 5 | 2.8 |
| 10 | 3.5 |
Signaling Pathway of Macrolide Action
Caption: Mechanism of action of this compound as a macrolide antibiotic.
Logical Diagram for In Vitro Efficacy Evaluation
Caption: Decision-making workflow for the in vitro evaluation of this compound.
References
Application Notes and Protocols for In Vivo Testing of Angolamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of animal models to evaluate the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of Angolamycin, a macrolide antibiotic. The protocols outlined are based on established methodologies for testing antibiotics with similar spectra of activity.
Introduction to this compound
This compound is a macrolide antibiotic produced by the bacterium Streptomyces eurythermus.[][] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][5][6][7] This action is primarily bacteriostatic but can be bactericidal at high concentrations.[7] this compound has demonstrated activity against Gram-positive bacteria and Mycoplasma pneumoniae.[][]
Key Considerations for Animal Model Development
The selection of an appropriate animal model is critical for obtaining meaningful in vivo data. Key factors to consider include:
-
Spectrum of Activity: The chosen bacterial pathogens for infection models should align with this compound's known antibacterial spectrum (i.e., Gram-positive bacteria and Mycoplasma).
-
Route of Administration: The intended clinical route of administration for this compound should be considered when designing animal studies.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the selected animal model should be characterized to establish appropriate dosing regimens.
-
Disease Pathophysiology: The animal model should mimic the relevant aspects of human disease to the greatest extent possible.
Proposed Animal Models for this compound Testing
Based on this compound's spectrum of activity, the following animal models are recommended:
-
Murine Systemic Infection (Sepsis) Model: To evaluate efficacy against systemic infections caused by Gram-positive pathogens.
-
Murine Thigh Infection Model: A localized infection model to assess the ability of this compound to penetrate tissue and reduce bacterial burden.
-
Murine Respiratory Tract Infection Model: To specifically evaluate efficacy against respiratory pathogens like Streptococcus pneumoniae or Mycoplasma pneumoniae.
-
Rabbit Lung Infection Model: A more complex model that can be used to study drug penetration into lung lesions, particularly for persistent or difficult-to-treat respiratory infections.[8]
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for conducting in vivo efficacy studies of a new antibiotic like this compound.
General workflow for in vivo efficacy testing of this compound.
Protocol: Murine Systemic Infection Model
Objective: To determine the efficacy of this compound in treating a systemic infection caused by a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus or Streptococcus pneumoniae).
Materials:
-
This compound (formulated for in vivo administration)
-
6-8 week old BALB/c mice
-
Log-phase culture of the selected bacterial strain
-
Saline solution (0.9% NaCl)
-
Mucin (optional, to enhance virulence)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in saline to a predetermined concentration (e.g., 1 x 10^7 CFU/mL). The exact concentration should be determined in pilot studies to achieve a non-lethal but significant infection.
-
Infection: Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1 or 2 hours), administer this compound via the desired route (e.g., oral gavage, subcutaneous, or intravenous injection). Include a vehicle control group and potentially a positive control group (an antibiotic with known efficacy).
-
Monitoring: Observe the mice for clinical signs of illness (e.g., lethargy, ruffled fur) and mortality for a defined period (e.g., 72 hours).
-
Endpoint: The primary endpoint is typically survival. A secondary endpoint can be the bacterial load in the blood or spleen at a specific time point.
Protocol: Murine Thigh Infection Model
Objective: To evaluate the ability of this compound to penetrate muscle tissue and reduce bacterial burden in a localized infection.
Materials:
-
This compound
-
6-8 week old neutropenic mice (rendered neutropenic by cyclophosphamide treatment)
-
Log-phase culture of Staphylococcus aureus
-
Saline solution
Procedure:
-
Induction of Neutropenia: Administer cyclophosphamide to the mice as per established protocols to induce a neutropenic state.
-
Inoculum Preparation: Prepare a bacterial suspension in saline (e.g., 1 x 10^6 CFU/mL).
-
Infection: Inject 0.1 mL of the bacterial suspension into the thigh muscle of one of the hind legs of each mouse.
-
Treatment: Begin treatment with this compound at a specified time post-infection (e.g., 2 hours). Administer the drug at various doses and include a vehicle control group.
-
Endpoint: At 24 hours post-infection, euthanize the mice, aseptically remove the infected thigh muscle, homogenize the tissue, and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To characterize the PK profile of this compound and to correlate drug exposure with antibacterial effect.
Protocol Outline:
-
Single-Dose PK: Administer a single dose of this compound to a cohort of uninfected animals via the intended clinical route.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Drug Concentration Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
PK Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
PK/PD Integration: Correlate the PK parameters (e.g., AUC/MIC, Cmax/MIC, %Time > MIC) with the efficacy data from the infection models to identify the PK/PD index that best predicts the antibacterial effect.
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Example of In Vivo Efficacy Data Summary (Murine Thigh Infection Model)
| Treatment Group | Dose (mg/kg) | Route | Mean Bacterial Load (log10 CFU/gram tissue) ± SD |
| Vehicle Control | - | SC | 7.5 ± 0.4 |
| This compound | 10 | SC | 6.2 ± 0.5 |
| This compound | 25 | SC | 5.1 ± 0.6 |
| This compound | 50 | SC | 4.0 ± 0.4 |
| Positive Control | X | SC | 4.2 ± 0.3 |
Table 2: Example of Pharmacokinetic Parameters in Mice
| Parameter | Value |
| Cmax (µg/mL) | 1.5 |
| Tmax (h) | 1.0 |
| AUC0-24 (µg*h/mL) | 8.7 |
| Half-life (h) | 3.2 |
Mechanism of Action and Signaling Pathways
This compound, as a macrolide, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit. The following diagram illustrates this mechanism.
Mechanism of action of this compound.
While the primary mechanism of action is well-understood, macrolides are also known to have immunomodulatory effects.[4] Further research could explore how this compound might influence host inflammatory pathways during infection.
References
- 3. Macrolide Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanism of action of spiramycin and other macrolides. | Semantic Scholar [semanticscholar.org]
- 7. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Angolamycin Solubility for In Vitro Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing angolamycin for in vitro biological assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder is difficult to dissolve. | Inappropriate solvent selection. this compound is a hydrophobic macrolide antibiotic with poor aqueous solubility. | 1. Use an appropriate organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are recommended for preparing stock solutions.[1][2] 2. Warm the solution slightly. Gentle warming to 37°C may aid in dissolution. Avoid excessive heat, which could degrade the compound. |
| Precipitation occurs when adding the stock solution to aqueous media (e.g., cell culture medium, PBS). | Exceeding the solubility limit in the final solution. The final concentration of the organic solvent may be too low to maintain this compound in solution. | 1. Decrease the final concentration of this compound. 2. Increase the final concentration of the co-solvent (e.g., DMSO), if permissible for the assay. For most cell-based assays, the final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.[2] 3. Prepare the final dilution in a stepwise manner. Add the stock solution to a small volume of the aqueous medium while vortexing, and then bring it to the final volume. |
| Inconsistent experimental results. | Inaccurate concentration of the this compound stock solution. This could be due to incomplete dissolution or degradation. | 1. Ensure complete dissolution of the powder. Visually inspect the solution for any particulate matter. If necessary, sonicate the solution briefly. 2. Prepare fresh stock solutions regularly. Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] For short-term use (within a week), aliquots can be stored at 4°C.[2] 3. Filter-sterilize the stock solution if not prepared in DMSO or ethanol. Use a 0.22 µm syringe filter compatible with the solvent. |
| Observed cytotoxicity in the negative control group (vehicle control). | The concentration of the organic solvent is too high. Solvents like DMSO can be toxic to cells at higher concentrations. | 1. Perform a solvent toxicity test. Before your main experiment, test the effect of different concentrations of your solvent (e.g., DMSO) on your specific cell line to determine the maximum tolerated concentration. 2. Ensure the final solvent concentration is consistent across all experimental groups, including the vehicle control. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound.[2] Ethanol is also a viable option.[1]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.1%.[2] However, the tolerance of different cell lines to DMSO can vary, so it is advisable to perform a preliminary experiment to determine the optimal concentration for your specific cells.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions should be stored at -20°C for long-term storage (up to several months). For short-term storage (up to one week), they can be kept at 4°C.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: My this compound powder appears as a very small amount or a thin film in the vial. Is this normal?
A4: Yes, this is normal, especially for small pack sizes. The powder may be dispersed during shipping and adhere to the vial walls. To ensure you recover all the product, centrifuge the vial briefly before opening and add the appropriate solvent to dissolve the entire contents.
Q5: What is the mechanism of action of this compound?
A5: this compound is a macrolide antibiotic. Like other macrolides, it is known to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This action prevents the elongation of the polypeptide chain, thus inhibiting bacterial growth.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 916.1 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 916.1 g/mol * 1000 mg/g * 1 mL = 9.161 mg
-
-
Weigh the this compound powder. Carefully weigh out 9.161 mg of this compound powder.
-
Dissolve in DMSO. Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.
-
Ensure complete dissolution. Vortex the solution thoroughly until all the powder is dissolved. If necessary, gently warm the solution to 37°C or sonicate for a few minutes.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Determine the final desired concentration of this compound. For this example, we will prepare a final concentration of 10 µM in a total volume of 2 mL.
-
Calculate the volume of stock solution needed.
-
Using the formula M1V1 = M2V2:
-
(10 mM) * V1 = (10 µM) * (2 mL)
-
(10,000 µM) * V1 = (10 µM) * (2 mL)
-
V1 = (10 µM * 2 mL) / 10,000 µM = 0.002 mL = 2 µL
-
-
-
Prepare the final solution. Add 1998 µL of pre-warmed cell culture medium to a sterile tube. Add 2 µL of the 10 mM this compound stock solution.
-
Mix thoroughly. Gently vortex the solution to ensure it is well-mixed.
-
Verify the final DMSO concentration. The final DMSO concentration in this example is (2 µL / 2000 µL) * 100% = 0.1%.
-
Prepare a vehicle control. Prepare a control solution containing the same final concentration of DMSO (0.1%) in the cell culture medium without this compound.
Quantitative Data Summary
| Compound | Solvent | Approximate Solubility (mg/mL) |
| Erythromycin | DMSO | 15 |
| Erythromycin | Ethanol | 30 |
| Clarithromycin | DMSO | ~1 |
| Clarithromycin | Ethanol | ~1 |
| Brefeldin A | DMSO | 20 |
| Brefeldin A | Ethanol | 5 |
Visualizations
Experimental Workflow for this compound Solubilization
Caption: A flowchart illustrating the key steps for preparing and using this compound in cell-based assays.
Potential Signaling Pathway Modulation by Macrolides
Caption: A diagram showing potential inhibitory effects of macrolides on the MAPK/ERK and NF-κB signaling pathways.
References
Addressing variability in Angolamycin MIC assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angolamycin Minimum Inhibitory Concentration (MIC) assays. Our goal is to help you achieve more consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide antibiotic.[1][2][3][4] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2][3][4][5] It achieves this by binding to the 50S ribosomal subunit of susceptible bacteria, which interferes with the translation of mRNA and prevents the elongation of the polypeptide chain.[1][2][5] While generally considered bacteriostatic, macrolides can be bactericidal at very high concentrations.[3][4]
Q2: What is a Minimum Inhibitory Concentration (MIC) assay?
A Minimum Inhibitory Concentration (MIC) assay is a laboratory test used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8][9] This value is crucial for assessing the susceptibility or resistance of a specific bacterial strain to an antibiotic.[8]
Q3: Which are the standard methods for determining the MIC of this compound?
The most common methods for determining the MIC of antibiotics like this compound are broth microdilution and agar dilution.[7][8][10] The broth microdilution method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized bacterial suspension.[7][11] The agar dilution method incorporates the antibiotic directly into the agar medium at various concentrations before the plates are inoculated with the test organism.[12]
Q4: How should I interpret the results of my this compound MIC assay?
The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism after a specified incubation period.[6][7][8][9] When reading results, it's important to compare the growth in the wells or on the agar containing the antibiotic to the growth control (no antibiotic) and the sterility control (no bacteria).[7] For some bacteriostatic antibiotics, a faint haze or pinpoint growth at the bottom of a well in broth microdilution may be disregarded.[8] The interpretation of whether a strain is susceptible, intermediate, or resistant is typically based on clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI).[6]
Troubleshooting Guide
Variability in this compound MIC assay results can arise from several factors. This guide addresses common issues and provides systematic troubleshooting steps.
Issue 1: Inconsistent MIC Values Between Replicates or Experiments
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Inoculum Density | The final inoculum concentration is a critical factor.[11] An inoculum that is too high can lead to falsely elevated MIC values, while an inoculum that is too low can result in falsely low MICs. Action: Standardize your bacterial suspension to the recommended concentration (typically ~5 x 10^5 CFU/mL for broth microdilution) using a spectrophotometer (OD600) and confirm by plate counts.[9][13] Prepare the inoculum fresh for each experiment. |
| This compound Stock Solution Degradation | This compound, like many antibiotics, can degrade over time, especially with improper storage or repeated freeze-thaw cycles. Action: Prepare fresh stock solutions of this compound for each experiment. If using a frozen stock, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at the recommended temperature and protect it from light if it is light-sensitive. |
| Variations in Media Composition | The composition of the growth medium, including pH and cation concentration (e.g., Ca2+, Mg2+), can significantly impact the activity of some antibiotics and bacterial growth.[11] Action: Use the recommended and standardized medium for your specific bacterial strain and assay type (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[14] Ensure the pH of the medium is correct before use. |
| Inconsistent Incubation Conditions | Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) can affect both bacterial growth and antibiotic activity.[11][14] Action: Strictly adhere to the recommended incubation time (e.g., 16-20 hours for many bacteria), temperature (e.g., 35-37°C), and atmospheric conditions for your specific protocol and bacterial strain.[9][14] |
| Pipetting Errors | Inaccurate pipetting during the serial dilution of this compound or the inoculation of bacteria can lead to significant variability. Action: Calibrate your pipettes regularly. Use proper pipetting techniques to ensure accuracy and precision. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
Issue 2: No Growth in the Positive Control Well
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inactive Bacterial Inoculum | The bacterial culture used for the inoculum may not have been viable. Action: Use a fresh overnight culture to prepare your inoculum. Before starting the MIC assay, you can perform a viability check by plating a small aliquot of the prepared inoculum onto an appropriate agar plate to ensure growth. |
| Incorrect Growth Medium | The medium used may not support the growth of the specific bacterial strain. Action: Verify that you are using the correct growth medium for your test organism. |
| Residual Antibiotic Contamination | The positive control well may have been accidentally contaminated with this compound. Action: Be meticulous in your experimental setup to avoid cross-contamination. Use fresh pipette tips for each well. |
Issue 3: Growth in the Sterility Control Well
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Contaminated Growth Medium | The growth medium may have been contaminated prior to the experiment. Action: Before use, visually inspect the medium for any signs of contamination. It is good practice to incubate a sample of the medium overnight to check for sterility. |
| Contamination During the Assay | The sterility control well may have been contaminated during the experimental setup. Action: Perform all steps of the assay using aseptic techniques in a sterile environment (e.g., a laminar flow hood). |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific bacterial strain.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or broth for dilution
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a working solution of this compound in the growth medium at twice the highest concentration to be tested.
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air (or other specified atmospheric conditions).
-
-
Reading the Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. You can also use a plate reader to measure the optical density at 600 nm (OD600).
-
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Workflow for troubleshooting inconsistent MIC assay results.
References
- 1. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of spiramycin and other macrolides - Research - Institut Pasteur [research.pasteur.fr]
- 4. Mechanism of action of spiramycin and other macrolides. | Semantic Scholar [semanticscholar.org]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. apec.org [apec.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. en.iacld.com [en.iacld.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in Angolamycin analysis from complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of angolamycin in complex samples, with a primary focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of this compound?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound analysis from complex biological samples (e.g., plasma, tissue, milk), these endogenous components can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[2] This phenomenon can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.[3] Given that this compound is often analyzed at low concentrations, even minor matrix effects can have a significant impact on the reliability of the results.
Q2: How can I quantitatively assess the matrix effect for this compound in my specific sample matrix?
A2: The matrix effect can be quantitatively evaluated by comparing the response of this compound in a pure solvent standard to its response in a sample matrix where the analyte has been spiked post-extraction. The most common approach is to calculate the matrix factor (MF) using the following formula:
-
MF (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in pure solvent) x 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. It is recommended to assess the matrix effect at multiple concentrations across the intended calibration range.
For a more comprehensive assessment during method development, a post-column infusion experiment can be performed. This involves infusing a constant flow of this compound standard solution into the MS detector while injecting a blank, extracted sample matrix. Any deviation from a stable baseline signal at the retention time of co-eluting matrix components indicates the presence of matrix effects.
Q3: What are the recommended initial steps for sample preparation when analyzing this compound from a complex biological matrix?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. For this compound, a macrolide antibiotic, the following techniques are commonly employed for similar compounds and are a good starting point:
-
Protein Precipitation (PPT): This is a simple and fast method for plasma and serum samples, where a solvent like acetonitrile or methanol is used to precipitate proteins. However, it may not provide sufficient cleanup for highly complex matrices, leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent. The choice of solvent is critical and needs to be optimized.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte.[4] For this compound, a reversed-phase sorbent (e.g., C18, HLB) is a suitable choice. The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the this compound with an appropriate solvent.[5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly useful for solid samples like tissues and food products. It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE with various sorbents to remove interfering matrix components.[6]
Q4: What are the key considerations for developing a robust LC-MS/MS method for this compound?
A4: A successful LC-MS/MS method for this compound should focus on achieving good chromatographic separation from matrix interferences and sensitive detection. Key parameters to optimize include:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is a common choice for macrolide analysis.
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Gradient Elution: A gradient elution program is often necessary to effectively separate this compound from endogenous matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for macrolide antibiotics.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored for this compound to ensure selectivity and confirm its identity.
-
Q5: How can I improve the accuracy and reproducibility of my this compound quantification in the presence of unavoidable matrix effects?
A5: When matrix effects cannot be eliminated through sample preparation or chromatography, several calibration strategies can be employed to compensate for their impact:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is representative of the study samples. This helps to ensure that the standards and the samples experience similar matrix effects.
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard of this compound is the most effective way to correct for matrix effects and variations in sample processing. The SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. It is a powerful technique for overcoming matrix effects but can be time-consuming for routine analysis.[7]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Ion Suppression or Enhancement
Problem: You observe significant ion suppression (<80% Matrix Factor) or enhancement (>120% Matrix Factor) for this compound.
| Step | Action | Rationale |
| 1. Confirm the Matrix Effect | Re-analyze post-extraction spiked samples and compare with neat standards. If possible, perform a post-column infusion experiment to visualize the region of ion suppression/enhancement. | To ensure the observed effect is consistent and not due to random error. |
| 2. Improve Sample Preparation | If using PPT, consider switching to SPE or LLE for a cleaner extract. For SPE, optimize the wash step with a solvent that removes interferences without eluting this compound. For QuEChERS, experiment with different cleanup sorbents (e.g., C18, PSA). | To remove the interfering compounds that are causing the matrix effect. |
| 3. Optimize Chromatography | Modify the LC gradient to better separate this compound from the interfering peaks identified in the post-column infusion experiment. Experiment with a different stationary phase if co-elution persists. | To achieve chromatographic separation of this compound from the matrix components causing ion suppression/enhancement. |
| 4. Dilute the Sample Extract | Dilute the final sample extract with the initial mobile phase. | This can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of this compound. However, ensure the diluted concentration is still above the limit of quantification. |
| 5. Implement a Compensation Strategy | If the matrix effect is consistent but cannot be eliminated, use a matrix-matched calibration curve or, ideally, a stable isotope-labeled internal standard for quantification. | To accurately quantify this compound despite the presence of matrix effects. |
Guide 2: Troubleshooting Poor Peak Shape and Low Signal Intensity
Problem: this compound peak is tailing, fronting, broad, or has a low signal-to-noise ratio.
| Step | Action | Rationale |
| 1. Check System Suitability | Inject a neat standard of this compound to verify the performance of the LC-MS/MS system. Check for expected retention time, peak shape, and intensity. | To isolate the problem to either the analytical instrument or the sample and its preparation. |
| 2. Evaluate Mobile Phase | Ensure the mobile phase is correctly prepared, fresh, and properly degassed. Check the pH of the aqueous mobile phase; for macrolides, a slightly acidic pH (e.g., with 0.1% formic acid) often improves peak shape. | Improper mobile phase composition or degradation can lead to poor chromatography. |
| 3. Inspect the LC Column | If the peak shape is poor for the neat standard, the column may be contaminated or degraded. Flush the column or replace it if necessary. | A compromised column is a common cause of poor peak shape. |
| 4. Optimize Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting in a strong solvent can cause peak distortion. | To ensure proper focusing of the analyte at the head of the column. |
| 5. Review Sample Preparation | Inadequate cleanup can lead to the injection of particulates that block the column frit or introduce contaminants that affect peak shape. Ensure proper filtration of the final extract. | A "dirty" sample can negatively impact chromatographic performance. |
| 6. Enhance MS Signal | Infuse the this compound standard directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flows, and temperature. Optimize the collision energy for the MRM transitions. | To ensure the mass spectrometer is operating at optimal sensitivity for this compound detection. |
Quantitative Data Summary
The following tables provide representative data for recovery and matrix effects of macrolide antibiotics in various complex matrices. These values should be considered as illustrative examples for what might be expected during the method development and validation for this compound.
Table 1: Example Recovery Data for Macrolides from Different Matrices using SPE
| Macrolide | Matrix | Fortification Level (ng/mL or ng/g) | Recovery (%) | RSD (%) |
| Erythromycin | Plasma | 10 | 92.5 | 4.8 |
| Tylosin | Milk | 20 | 88.2 | 6.1 |
| Spiramycin | Tissue (muscle) | 50 | 85.7 | 7.5 |
| This compound (Expected) | Various | 10-100 | 80-110 | <15 |
Table 2: Example Matrix Effect Data for Macrolides in Different Matrices
| Macrolide | Matrix | Fortification Level (ng/mL or ng/g) | Matrix Effect (%) |
| Erythromycin | Plasma | 10 | 85.3 (Suppression) |
| Tylosin | Milk | 20 | 115.8 (Enhancement) |
| Spiramycin | Tissue (muscle) | 50 | 78.1 (Suppression) |
| This compound (Expected) | Various | 10-100 | 70-130 |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
This protocol is a starting point and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of plasma/serum, add an appropriate amount of internal standard solution.
-
Vortex for 30 seconds.
-
Add 1 mL of 4% phosphoric acid and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL).
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Generic LC-MS/MS Method for this compound Analysis
This is a generic method that should be optimized for your specific instrument and application.
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI, positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimize for your instrument
-
MRM Transitions: To be determined by infusing an this compound standard. A precursor ion corresponding to [M+H]⁺ would be selected.
Visualizations
Caption: Workflow for identifying, mitigating, and compensating for matrix effects in this compound analysis.
Caption: Decision tree for troubleshooting poor peak shape or low signal intensity in this compound analysis.
Caption: General workflow for the analysis of this compound from complex biological samples.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. zefsci.com [zefsci.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Refinement of Cell-Based Assay Protocols for Consistent Angolamycin Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining cell-based assay protocols to achieve consistent and reliable measurements of Angolamycin's bioactivity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary known bioactivity?
This compound is a macrolide antibiotic produced by certain species of Streptomyces. It is primarily known for its effectiveness against Gram-positive bacteria.[1] Like other macrolide antibiotics, its mechanism of action in bacteria involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[2][3] Recent studies on other macrolides suggest potential effects on eukaryotic cells, including the induction of apoptosis, making it a compound of interest in drug development.[4][5]
2. How should I prepare and store this compound for cell-based assays?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] It is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term use (up to one week), an aliquot can be stored at 4°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[1] It is crucial to run a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in all experiments.[1]
3. What is the expected stability of this compound in cell culture medium?
The stability of antibiotics in cell culture media can vary. While specific data on this compound's stability in media is limited, it is known that some antibiotics can degrade over time, especially at 37°C.[6] For long-term experiments, it may be necessary to replenish the medium with fresh this compound at regular intervals to maintain a consistent concentration. Preliminary stability studies are recommended.
4. Which cell lines are suitable for testing this compound's bioactivity?
The choice of cell line will depend on the research question. For anticancer studies, a panel of cancer cell lines from different tissues of origin would be appropriate. It is also advisable to include a non-cancerous cell line to assess for selective cytotoxicity.
5. How can I be sure that the observed effects are due to this compound and not an artifact?
To ensure the validity of your results, it is important to include proper controls. This includes an untreated control, a vehicle (DMSO) control, and a positive control (a compound known to induce the expected effect, e.g., a known apoptosis inducer like staurosporine). Additionally, consider potential interference of this compound with the assay itself, as natural products can sometimes interfere with fluorescent or colorimetric readouts.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| This compound Precipitation | Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the concentration or using a different solvent system (though this may introduce new variables). |
| Assay Interference | Run a control with this compound in cell-free medium to check for direct interaction with the assay reagents (e.g., reduction of MTT or resazurin). |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic drift. Use cells within a consistent and low passage number range for all experiments. |
Problem 2: No or Low Bioactivity Observed
| Possible Cause | Troubleshooting Solution |
| Incorrect Concentration Range | Perform a broad dose-response experiment to determine the effective concentration range of this compound for your specific cell line. |
| Degradation of this compound | Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term assays, consider replenishing the compound. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound. Test a panel of different cell lines to identify a sensitive model. |
| Insufficient Incubation Time | The observed effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Suboptimal Assay Conditions | Ensure that the assay conditions (e.g., cell density, incubation time with detection reagent) are optimized for your specific cell line and assay format. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 25.8 |
| HeLa | Cervical Cancer | 48 | 18.5 |
| PC-3 | Prostate Cancer | 48 | 32.1 |
| HCT116 | Colon Cancer | 48 | 12.9 |
| HEK293 | Normal Kidney | 48 | > 100 |
Table 2: Hypothetical Time-Dependent Cytotoxicity of this compound in HCT116 Cells
| Concentration (µM) | % Viability (24 hours) | % Viability (48 hours) | % Viability (72 hours) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 95 | 88 | 75 |
| 5 | 82 | 65 | 48 |
| 10 | 68 | 52 | 35 |
| 25 | 45 | 30 | 18 |
| 50 | 25 | 15 | 8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound bioactivity.
Caption: Postulated this compound-induced apoptosis signaling pathway.
References
- 1. Angolamycin_TargetMol [targetmol.com]
- 2. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of spiramycin and other macrolides - Research - Institut Pasteur [research.pasteur.fr]
- 4. Antibiotics directly induce apoptosis in B cell lymphoma cells derived from BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Benefits of Antibiotic-Induced Neutrophil Apoptosis: Tulathromycin Induces Caspase-3-Dependent Neutrophil Programmed Cell Death and Inhibits NF-κB Signaling and CXCL8 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship of Angolamycin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Angolamycin, a 16-membered macrolide antibiotic, has been a subject of interest for its potential therapeutic applications. Understanding the structure-activity relationship (SAR) of its derivatives is crucial for the development of new and more effective antibacterial, antiviral, and anticancer agents. This guide provides a comparative analysis of this compound derivatives and related macrolides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Antibacterial Activity
The core antibacterial activity of macrolides, including this compound, stems from their ability to inhibit bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for newly synthesized peptides.[1][2][3] The potency of this inhibition can be significantly altered by modifications to the macrolide structure.
While specific quantitative data for a wide range of this compound derivatives is limited in publicly available literature, a study on two analogues, 18-dihydro-angolamycin and 18-deoxo-18-dihydro-angolamycin, revealed that they are less potent antibiotics than the parent this compound.[4] This suggests that the carbonyl group at position 18 is important for antibacterial activity.
To provide a broader perspective on SAR within 16-membered macrolides, the following table summarizes the antibacterial activity of spiramycin I and its derivatives against various bacterial strains. Spiramycin shares a similar macrocyclic core with this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Spiramycin I Derivatives
| Compound | Modification | S. aureus (μM) | S. aureus MRSA (μM) | S. epidermidis (μM) | B. subtilis (μM) |
| Spiramycin I | Parent Compound | >128 | >128 | 32 | 4 |
| Derivative 6 | 4''-OH acylation | 8 | 8 | 8 | 2 |
| Derivative 9a | 4''-OH acylation | >128 | >128 | 128 | 32 |
| Derivative 11 | 4''-OH acylation | >128 | >128 | >128 | 16 |
| Derivative 16 | 4''-OH carbamate | 4 | 2 | 4 | 2 |
| Derivative 17 | 4''-OH carbamate | 8 | 4 | 4 | 2 |
| Linezolid | Reference Drug | 4 | 2 | 2 | 2 |
Data sourced from a study on spiramycin derivatives.[5]
The data on spiramycin derivatives indicate that modifications at the 4''-hydroxyl group can significantly impact antibacterial potency, with some acylated and carbamate derivatives showing improved activity against certain strains compared to the parent compound.[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial potency. The broth microdilution method is a common technique for determining MIC values.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Anticancer Activity
Certain macrolide derivatives have demonstrated promising anticancer activities. Anguinomycins, which are structurally related to this compound, have been shown to inhibit the nuclear export receptor CRM1 (Chromosome Region Maintenance 1), leading to the shutdown of CRM1-mediated nuclear protein export.[6] This inhibition is a key mechanism for their anticancer effects, as many tumor suppressor proteins are exported out of the nucleus and inactivated in cancer cells.
A simplified analog of anguinomycin with a truncated polyketide chain was found to retain most of the biological activity, highlighting that the core pharmacophore responsible for CRM1 inhibition may not require the full complexity of the natural product.[6]
The following table presents the anticancer activity of spiramycin I derivatives against various cancer cell lines, providing a comparative basis for understanding SAR in this class of macrolides.
Table 2: Half-maximal Inhibitory Concentration (IC50) of Spiramycin I Derivatives against Cancer Cell Lines
| Compound | Modification | HGC-27 (μM) | HT-29 (μM) | HCT-116 (μM) | HeLa (μM) |
| Spiramycin I | Parent Compound | >30 | >30 | >30 | >30 |
| Derivative 14 | 4''-OH acylation | 0.19 ± 0.02 | 1.20 ± 0.17 | 0.89 ± 0.11 | 1.10 ± 0.15 |
| Derivative 19 | 4''-OH carbamate | 1.26 ± 0.19 | 4.35 ± 0.51 | 3.87 ± 0.45 | 4.12 ± 0.49 |
| Cisplatin | Reference Drug | 4.56 ± 0.53 | 8.91 ± 1.02 | 6.78 ± 0.79 | 5.12 ± 0.61 |
Data sourced from a study on spiramycin derivatives.[5]
The data reveals that specific acylations at the 4''-hydroxyl group of spiramycin I can dramatically increase its anti-proliferative activity against several cancer cell lines, with some derivatives showing significantly greater potency than the conventional chemotherapy drug cisplatin.[5]
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for assessing cell viability and calculating IC50 values using the MTT assay.
Signaling Pathway: CRM1-Mediated Nuclear Export and its Inhibition
The anticancer activity of anguinomycins, and potentially other related macrolides, is linked to the inhibition of the CRM1-mediated nuclear export pathway. This pathway is crucial for the transport of many proteins and RNAs from the nucleus to the cytoplasm. In cancer, this pathway is often hyperactive, leading to the mislocalization and functional inactivation of tumor suppressor proteins.
References
- 1. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antibacterial activity of rokitamycin compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Angolamycin: A Comparative Guide to Cross-Resistance with Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Angolamycin's cross-resistance profile with other clinically relevant macrolide antibiotics. Due to a lack of extensive direct comparative studies on this compound, this guide synthesizes information based on its structural classification as a 16-membered macrolide and the well-established mechanisms of resistance within this antibiotic class.
Introduction to this compound and Macrolide Classification
This compound is a macrolide antibiotic produced by Streptomyces eurythermus. Structurally, it belongs to the 16-membered ring macrolide family, a classification that significantly influences its spectrum of activity and cross-resistance patterns.[][] Macrolide antibiotics are broadly categorized based on the size of their lactone ring:
-
14-membered macrolides: e.g., Erythromycin, Clarithromycin
-
15-membered macrolides (Azalides): e.g., Azithromycin
-
16-membered macrolides: e.g., this compound, Tylosin, Spiramycin, Josamycin[3]
These structural differences are pivotal in understanding their interaction with the bacterial ribosome and their susceptibility to various resistance mechanisms.
Mechanisms of Macrolide Resistance
Bacteria have evolved several mechanisms to resist the action of macrolide antibiotics. The most clinically significant are:
-
Target Site Modification: This is primarily mediated by the erm (erythromycin ribosome methylase) genes, which encode for methyltransferases. These enzymes add one or two methyl groups to an adenine residue (A2058 in E. coli) within the 23S rRNA of the 50S ribosomal subunit. This modification reduces the binding affinity of macrolides to their target, leading to resistance.[4] This mechanism often confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance.[5][6]
-
Active Efflux: This mechanism involves pumping the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. The most common efflux system is encoded by the mef (macrolide efflux) genes. This mechanism typically confers resistance to 14- and 15-membered macrolides but not to 16-membered macrolides, lincosamides, or streptogramins B.[7]
-
Drug Inactivation: Less common mechanisms involve enzymatic inactivation of the macrolide by esterases or phosphotransferases.[4]
-
Ribosomal Protein Mutations: Mutations in ribosomal proteins L4 and L22 can also alter the antibiotic binding site and confer resistance.[8]
The following diagram illustrates the primary mechanisms of macrolide resistance:
Caption: Primary mechanisms of bacterial resistance to macrolide antibiotics.
Comparative Cross-Resistance Profile
The cross-resistance profile of a macrolide is largely determined by the prevalent resistance mechanism in a given bacterial population. The following table summarizes the inferred and known cross-resistance patterns of this compound compared to other macrolides.
| Antibiotic | Class (Lactone Ring Size) | Inferred/Known Cross-Resistance with this compound | Rationale |
| This compound | 16-membered | - | - |
| Erythromycin | 14-membered | Partial/Variable. Strains with erm-mediated resistance are likely cross-resistant to this compound.[5] However, strains with mef-mediated efflux may remain susceptible to this compound.[7] | erm genes confer broad MLSB resistance, affecting 14-, 15-, and 16-membered macrolides. mef genes primarily affect 14- and 15-membered macrolides. |
| Azithromycin | 15-membered | Partial/Variable. Similar to erythromycin, erm-mediated resistance will likely confer cross-resistance, while mef-mediated resistance may not.[7] | Azithromycin is also a substrate for mef efflux pumps. |
| Tylosin | 16-membered | High. As both are 16-membered macrolides, they are likely to be affected by the same resistance mechanisms, particularly erm-mediated resistance.[9] | Shared structural class and target binding site. |
| Spiramycin | 16-membered | High. Similar to tylosin, a high degree of cross-resistance is expected due to their structural similarity and shared resistance mechanisms.[9] | Both are 16-membered macrolides. |
| Josamycin | 16-membered | High. Expected to have a similar cross-resistance profile to other 16-membered macrolides.[10] | Both are 16-membered macrolides. |
Experimental Protocols for Cross-Resistance Studies
Determining the cross-resistance profile of an antibiotic involves assessing its activity against bacterial strains with known resistance to other antibiotics. The broth microdilution checkerboard assay is a standard method to quantify the interaction between two antimicrobial agents.
Broth Microdilution Checkerboard Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of two antibiotics alone and in combination to assess for synergy, indifference, or antagonism, which informs cross-resistance.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of this compound and the comparator macrolide
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound along the y-axis (rows A-H) of the 96-well plate.
-
Prepare serial twofold dilutions of the comparator macrolide along the x-axis (columns 1-10).
-
Column 11 should contain only dilutions of this compound (to determine its MIC alone).
-
Row H should contain only dilutions of the comparator macrolide (to determine its MIC alone).
-
Column 12 should serve as a growth control (no antibiotic).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Indifference (additive)
-
4: Antagonism
-
-
The following diagram outlines the experimental workflow for a checkerboard assay:
References
- 3. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Tylosin Use on Erythromycin Resistance in Enterococci Isolated from Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. food.ec.europa.eu [food.ec.europa.eu]
- 10. Increased activity of 16-membered lactone ring macrolides against erythromycin-resistant Streptococcus pyogenes and Streptococcus pneumoniae: characterization of South African isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Assessing the Synergistic Potential of Angolamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Angolamycin is a macrolide antibiotic known for its activity against Gram-positive bacteria and Mycoplasma.[1][2] Macrolides, as a class, are known to interact with other antimicrobial agents, sometimes resulting in enhanced efficacy that is greater than the sum of the individual drugs—a phenomenon known as synergy.[3][4] Such combinations can be pivotal in combating drug-resistant pathogens and improving clinical outcomes.
Potential Synergistic Combinations with this compound
Based on documented synergistic effects observed with other macrolides, the following antibiotic classes are prime candidates for investigation in combination with this compound:
-
Beta-Lactams (e.g., Penicillins, Cephalosporins): The combination of macrolides and beta-lactams has been a cornerstone in treating community-acquired pneumonia.[4][5] The proposed mechanism for this synergy involves the beta-lactam's ability to damage the bacterial cell wall, which may facilitate the entry of the macrolide to its ribosomal target.[6] In some cases, macrolides can also suppress the induction of beta-lactamase, the enzyme responsible for beta-lactam resistance.[7]
-
Aminoglycosides (e.g., Gentamicin, Amikacin): Synergy between macrolides and aminoglycosides has been reported.[6][8] Similar to the interaction with beta-lactams, the initial damage to the bacterial cell envelope by one agent is thought to enhance the uptake of the other.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Studies have shown that combinations of newer macrolides with fluoroquinolones can result in synergistic activity against certain pathogens, such as Legionella.[9][10]
Data Presentation: Quantifying Synergy
The synergistic effect of an antibiotic combination is typically quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination, as determined by a checkerboard assay. The FICI is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Below is a hypothetical table illustrating how data from a checkerboard assay assessing the synergy of this compound with a beta-lactam against Staphylococcus aureus could be presented.
| Organism | Antibiotic A (this compound) MIC (µg/mL) | Antibiotic B (Beta-Lactam) MIC (µg/mL) | MIC of A in Combination (µg/mL) | MIC of B in Combination (µg/mL) | FICI | Interpretation |
| S. aureus ATCC 29213 | 2 | 4 | 0.5 | 1 | 0.5 | Synergy |
| MRSA Isolate 1 | 4 | 16 | 1 | 2 | 0.375 | Synergy |
| MRSA Isolate 2 | 8 | 32 | 4 | 8 | 0.75 | Additive |
Experimental Protocols
Two primary methods are employed to assess antibiotic synergy in vitro: the checkerboard assay and the time-kill curve assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FICI.[11][12][13]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Typically, serial two-fold dilutions of this compound are made along the x-axis, and serial dilutions of the comparator antibiotic are made along the y-axis. Include wells with each antibiotic alone to determine their individual MICs.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (typically 5 x 10^5 CFU/mL). Add the inoculum to all wells.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Time-Kill Curve Assay Protocol
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.[14][15][16]
-
Preparation of Cultures: Grow the test organism in a suitable broth to the logarithmic phase.
-
Exposure to Antibiotics: Dilute the bacterial culture to a standardized starting concentration (e.g., 5 x 10^5 CFU/mL) in flasks containing:
-
No antibiotic (growth control)
-
This compound alone (at a specific concentration, e.g., 0.5x or 1x MIC)
-
The second antibiotic alone (at a specific concentration)
-
The combination of this compound and the second antibiotic
-
-
Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing Mechanisms and Workflows
To aid in the conceptualization of these processes, the following diagrams illustrate the mechanisms of action of the antibiotic classes and the experimental workflows.
Caption: Workflow for assessing antibiotic synergy.
References
- 1. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Penicillin-Erythromycin Synergy on Antibiotic-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activities of fluoroquinolone, macrolide, and aminoglycoside drugs combined with inhibitors of glycosylation and fatty acid and peptide biosynthesis against Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro synergy testing of macrolide-quinolone combinations against 41 clinical isolates of Legionella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
Angolamycin vs. Tylosin: A Head-to-Head Comparison of Antibacterial Spectra
In the landscape of macrolide antibiotics, both Angolamycin and Tylosin hold significance in veterinary and research applications. This guide provides a detailed comparative analysis of their antibacterial spectra, supported by available experimental data. While extensive quantitative data for Tylosin is accessible, information on this compound's minimum inhibitory concentrations (MICs) is less prevalent in contemporary literature, necessitating a partially qualitative comparison.
Head-to-Head Antibacterial Spectrum Comparison
Both this compound and Tylosin are macrolide antibiotics and share a similar mechanism of action by inhibiting bacterial protein synthesis.[1] Their activity is primarily directed against Gram-positive bacteria and Mycoplasma species.
This compound: This macrolide antibiotic has been recognized for its efficacy against Gram-positive bacteria. While specific contemporary MIC values are not widely reported in publicly available literature, historical and descriptive data confirm its activity against this class of microorganisms. It is also known to be effective against Mycoplasma.
Tylosin: Tylosin exhibits a broad spectrum of activity, particularly against Gram-positive aerobes and anaerobes, as well as Mycoplasma species.[2][3][4][5] Its efficacy extends to some Gram-negative bacteria, although to a lesser extent. There is substantial publicly available data quantifying its in vitro activity against a wide range of bacterial isolates. A systematic review has indicated that the use of tylosin can lead to an increase in macrolide-resistant enterococci.[2]
Data Presentation: Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values for Tylosin against various clinically relevant bacteria, as compiled from multiple studies. MIC values are a standard measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 0.125 - >128 | 0.250 | 0.5 |
| Streptococcus pyogenes | 0.016 - 0.094 | - | 0.023 |
| Mycoplasma pneumoniae | - | 4 | 8 |
| Mycoplasma synoviae | 0.03125 - >32 | - | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for this compound is not included due to the limited availability of comparable quantitative data in the reviewed literature.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the susceptibility of bacteria to antimicrobial agents. The following outlines a typical broth microdilution method used for this purpose.
Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antibiotic (e.g., this compound or Tylosin) is prepared by dissolving a known weight of the compound in a suitable solvent to achieve a high concentration.
-
Serial Dilutions: A series of twofold dilutions of the antibiotic stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known concentration of bacterial cells (typically 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated microtiter plate is incubated under specific conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
Reading of Results: After incubation, the plate is visually inspected or read using a spectrophotometer to determine the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This concentration is recorded as the MIC.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of macrolide antibiotics and a typical experimental workflow for determining MIC.
Caption: Mechanism of action of macrolide antibiotics.
Caption: Experimental workflow for MIC determination.
References
Validating the Specificity of an Analytical Method for Angolamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of specificity for an analytical method designed for the quantification of Angolamycin. The presented data and protocols are intended to serve as a practical example for researchers and quality control analysts in the pharmaceutical industry.
Introduction to Specificity in Analytical Method Validation
Specificity is a critical parameter in the validation of analytical methods. According to the International Council for Harmonisation (ICH) Q2(R1) guideline, specificity is defined as "the ability to assess unequivocally the analyte in the presence of components which may be expected to be present."[1][2] These components can include impurities, degradation products, and matrix components from the drug product formulation.[1][3] A well-validated, specific method ensures that the obtained results are accurate and reliable, which is fundamental for ensuring the quality, safety, and efficacy of pharmaceutical products.
This guide will compare the analytical response of this compound with that of its potential impurities and degradation products generated under forced degradation conditions.
Experimental Protocols
A detailed methodology is provided for the key experiments performed to validate the specificity of a hypothetical High-Performance Liquid Chromatography (HPLC) method for this compound.
1. High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1 M Ammonium Acetate buffer (pH 6.5) in a gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Preparation of Solutions
-
This compound Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol and further diluted with the mobile phase to a final concentration of 100 µg/mL.
-
Related Substance Solutions: Solutions of known this compound-related compounds, 18-dihydro-angolamycin and 18-deoxo-18-dihydro derivative of this compound, are prepared at a concentration of 100 µg/mL in the mobile phase.[4] Additionally, solutions of other macrolide antibiotics such as Tylosin and Erythromycin are prepared to further challenge the method's specificity.
-
Placebo Solution: A solution containing all the excipients of a hypothetical this compound drug product is prepared to evaluate potential interference from the matrix.
3. Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[5] this compound solution (1 mg/mL) is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is kept at 105°C for 48 hours.
-
Photolytic Degradation: The drug solution is exposed to UV light (254 nm) for 24 hours.
Following the stress period, the solutions are neutralized (for acid and base hydrolysis samples) and diluted with the mobile phase to a final concentration of 100 µg/mL before HPLC analysis.
Data Presentation
The following tables summarize the quantitative data obtained from the specificity and forced degradation studies.
Table 1: Chromatographic Data for this compound and Related Substances
| Compound | Retention Time (min) | Peak Purity Angle | Peak Purity Threshold |
| This compound | 10.2 | 0.998 | 0.999 |
| 18-dihydro-angolamycin | 8.5 | 0.997 | 0.999 |
| 18-deoxo-18-dihydro this compound | 9.1 | 0.998 | 0.999 |
| Tylosin | 12.5 | Not Applicable | Not Applicable |
| Erythromycin | 7.8 | Not Applicable | Not Applicable |
| Placebo | No interfering peaks at the retention time of this compound | Not Applicable | Not Applicable |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of this compound | Retention Time of Major Degradation Products (min) | Peak Purity of this compound Peak (Angle < Threshold) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 4.5, 6.2 | Yes |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 5.1, 7.9 | Yes |
| 3% H₂O₂, RT, 24h | 10.5 | 8.8, 11.3 | Yes |
| Thermal (105°C, 48h) | 5.1 | 9.8 | Yes |
| Photolytic (UV, 24h) | 8.7 | 7.2, 11.9 | Yes |
Mandatory Visualization
Caption: Experimental workflow for specificity validation.
References
- 1. frontlifesciences.com [frontlifesciences.com]
- 2. database.ich.org [database.ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Isolation and structure elucidation of new antibiotics related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of Angolamycin and related macrolide compounds. Due to a lack of publicly available data on the specific cytotoxic effects of this compound, this guide focuses on a comparative analysis of structurally related and functionally similar macrolides, providing a framework for potential future investigations involving this compound.
This guide synthesizes available experimental data on the cytotoxic properties of various macrolides against different cancer cell lines. It details the methodologies of key experiments and visualizes experimental workflows and relevant signaling pathways to aid in the understanding of their potential mechanisms of action.
Comparative Cytotoxicity Data
The cytotoxic effects of several macrolide antibiotics have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
In comparison, commonly used macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin have also been investigated for their cytotoxic potential. One study compared the cytotoxicity of several macrolides in a human liver cell line, ranking them in order of toxicity.[2] Another study reported that amoxicillin and clarithromycin can directly induce apoptosis in B cell lymphoma cells[3].
The following table summarizes the available IC50 values for various macrolides and related compounds across different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Moromycin B | MCF-7 (Breast) | 0.23 ± 0.02 | [1] |
| MDA-MB-231 (Breast) | 0.16 ± 0.01 | [1] | |
| BT-474 (Breast) | 0.25 ± 0.03 | [1] | |
| Saquayamycin B1 | MCF-7 (Breast) | 0.67 ± 0.05 | [1] |
| MDA-MB-231 (Breast) | 0.45 ± 0.04 | [1] | |
| BT-474 (Breast) | 0.51 ± 0.06 | [1] | |
| Saquayamycin B | MCF-7 (Breast) | 0.34 ± 0.03 | [1] |
| MDA-MB-231 (Breast) | 0.28 ± 0.02 | [1] | |
| BT-474 (Breast) | 0.31 ± 0.04 | [1] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cytotoxicity data, detailed experimental protocols are crucial. The following sections outline the methodologies for key assays used to evaluate the cytotoxic effects of macrolides.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the resulting purple solution, measured spectrophotometrically, is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.
-
Compound Treatment: Treat the cells with varying concentrations of the macrolide compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in each phase of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the macrolide compound for the desired time, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.
-
Analysis: Incubate the cells in the dark for 30 minutes at room temperature before analyzing by flow cytometry. The data is typically displayed as a histogram of DNA content.
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to measure the levels of key apoptosis-related proteins, such as caspases and their cleavage products.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the protein of interest, followed by secondary antibodies conjugated to an enzyme that allows for detection.
Protocol:
-
Cell Lysis: Treat cells with the macrolide compound, then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against an apoptotic marker (e.g., cleaved caspase-3), followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a simplified representation of a key signaling pathway involved in macrolide-induced apoptosis.
Caption: A typical experimental workflow for evaluating the cytotoxic effects of macrolides.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. Cytotoxic, Anti-Migration, and Anti-Invasion Activities on Breast Cancer Cells of Angucycline Glycosides Isolated from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
